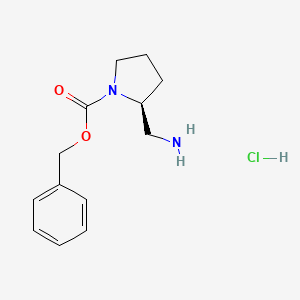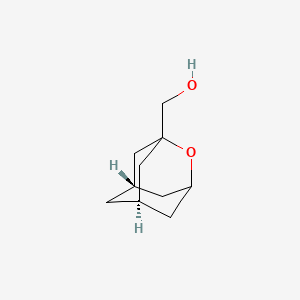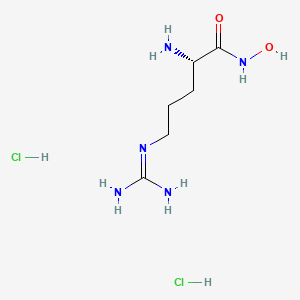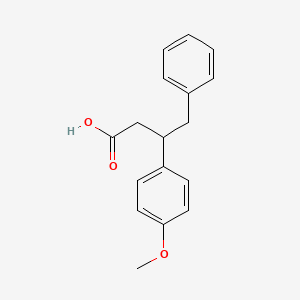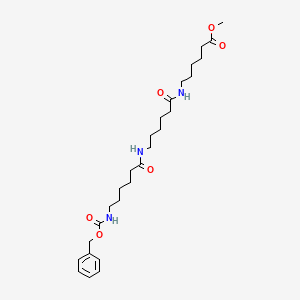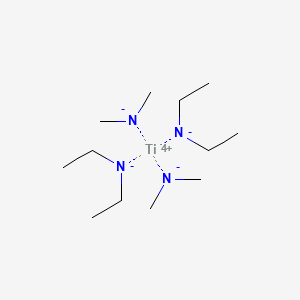![molecular formula C11H13N3O2S B13839905 3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine class. This compound has garnered significant interest due to its potential applications in medicinal chemistry and its unique structural properties. Thienopyridines are known for their diverse biological activities, making them valuable in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the desired thienopyridine structure . The reaction conditions often include heating in solvents such as formic acid or xylene, and the use of catalysts like calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hypochlorite in solvents like dichloromethane or ethanol.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like triethylamine.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide is believed to involve the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 8 (CDK8), which plays a role in regulating gene expression and cell cycle progression . The compound’s interaction with molecular targets and pathways can lead to various biological effects, including anti-proliferative and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds share a similar core structure and have been studied for their biological activities.
Thieno[3,2-d]pyrimidines: Another class of thienopyridine derivatives with diverse biological activities.
Uniqueness
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK8 and other molecular targets makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
3-amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O2S/c1-5(2)16-6-3-4-14-11-7(6)8(12)9(17-11)10(13)15/h3-5H,12H2,1-2H3,(H2,13,15) |
InChI Key |
YWLMDGSTQYAULA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C(=C(SC2=NC=C1)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


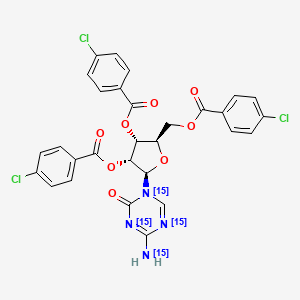
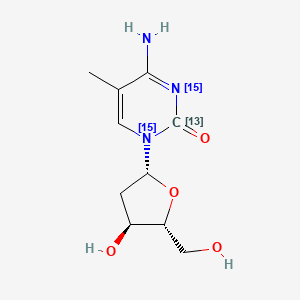
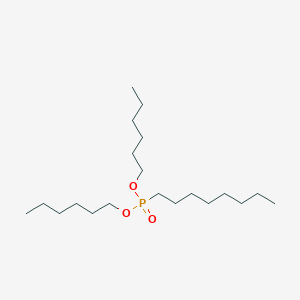
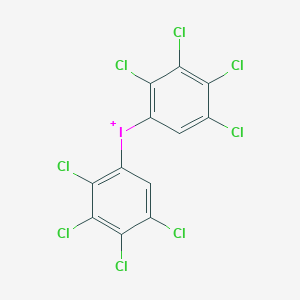
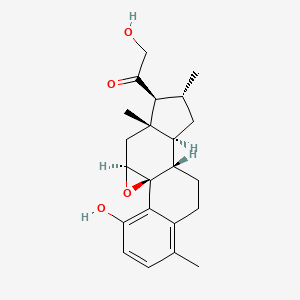
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)
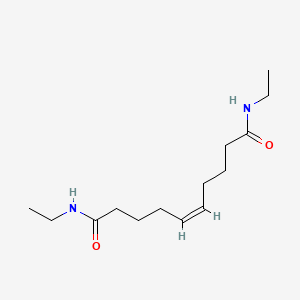
![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
